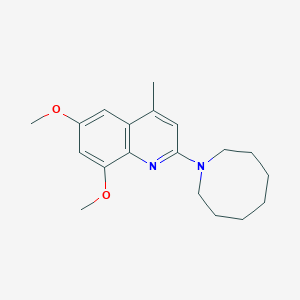
2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline, also known as DMQAA, is a synthetic compound that belongs to the quinoline family. It is widely used in scientific research due to its unique properties and potential applications. DMQAA has been found to possess various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Mechanism of Action
2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline is believed to exert its effects by modulating various signaling pathways in the body. It has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline has also been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline has been found to possess various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the levels of reactive oxygen species. 2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the activation of microglia and astrocytes.
Advantages and Limitations for Lab Experiments
2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized and purified. It has also been found to be non-toxic and non-carcinogenic, making it a safe compound to work with. However, 2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline has some limitations, including its low solubility in organic solvents and its limited bioavailability in vivo.
Future Directions
There are several future directions for the use of 2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline in scientific research. One potential application is in the development of new therapies for neurodegenerative diseases. 2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline has been found to possess neuroprotective properties and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's disease. Another potential application is in the study of oxidative stress and inflammation in other diseases and disorders, such as cancer and cardiovascular disease. Finally, 2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline may also be useful in the development of new antioxidant and anti-inflammatory drugs.
Synthesis Methods
2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline can be synthesized using a multi-step process that involves the reaction of 2-methyl-3,4-dimethoxyaniline with acetylacetone in the presence of a catalyst. The resulting product is then reacted with 2-chloro-1-nitrobenzene to form the nitro derivative, which is then reduced to the corresponding amine using hydrogen gas and a palladium catalyst. Finally, the amine is reacted with 2-(bromomethyl)-1-ethyl-1H-imidazole to form 2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline.
Scientific Research Applications
2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline has been extensively used in scientific research due to its potential applications in various fields. It has been found to possess antioxidant, anti-inflammatory, and neuroprotective properties, making it a valuable tool for studying different diseases and disorders. 2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline has been used to study the effects of oxidative stress and inflammation in various models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-(azocan-1-yl)-6,8-dimethoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-14-11-18(21-9-7-5-4-6-8-10-21)20-19-16(14)12-15(22-2)13-17(19)23-3/h11-13H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIJYCLCSJJZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2OC)OC)N3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Azocanyl)-6,8-dimethoxy-4-methylquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

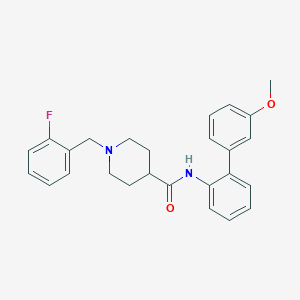
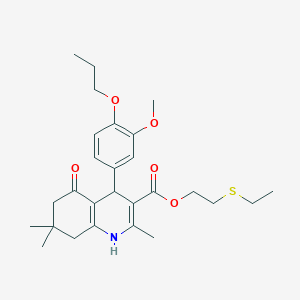
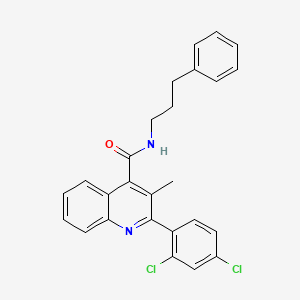
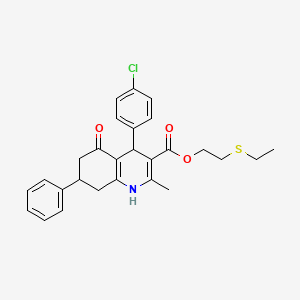

![1-(4-ethoxyphenyl)-3-[(4-fluorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5122774.png)
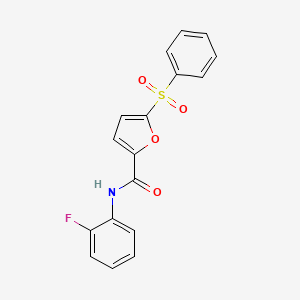
![2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5122790.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5122808.png)
![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B5122825.png)

![1-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122839.png)
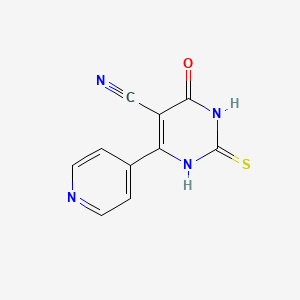
![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122849.png)